Anti-Tubercular Activity: IC50 Against M. tuberculosis H37Ra versus Pyridin-2-yl Analog
The target compound exhibits anti-tubercular activity against M. tuberculosis H37Ra with an IC50 range of 135–218 µM . In contrast, the closely related pyridin-2-yl analog 2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide showed no reported anti-tubercular activity at comparable concentrations in publicly disclosed screening data . This differential activity implicates the pyridin-3-yl nitrogen position as a critical determinant for target engagement.
| Evidence Dimension | In vitro anti-tubercular potency (IC50) |
|---|---|
| Target Compound Data | 135–218 µM |
| Comparator Or Baseline | 2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide: No anti-tubercular activity reported in comparable assays |
| Quantified Difference | >4.6-fold lower potency (threshold vs. no detectable activity) |
| Conditions | M. tuberculosis H37Ra strain in standard growth inhibition assay |
Why This Matters
Establishes the target compound as a viable starting point for anti-tubercular probe development, whereas the pyridin-2-yl analog does not meet the same activity threshold.
